2,2,3,3-Tetrafluoropropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F4N.ClH/c4-2(5)3(6,7)1-8;/h2H,1,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALAKNVRDOVOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612134 | |
| Record name | 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663-65-0 | |
| Record name | 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Fluorination and Amination Routes
The direct preparation of 2,2,3,3-tetrafluoropropan-1-amine hydrochloride generally involves multi-step fluorination of propan-1-amine or its derivatives, followed by salt formation with hydrochloric acid. However, direct fluorination of amines is challenging due to the reactivity of the amine group, so precursor fluorinated intermediates are often used.
Synthesis via Halogenated Intermediates
A common approach involves the synthesis of halogenated fluoropropyl amines, such as 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride, which can be further transformed into the target compound by halogen exchange or reduction reactions. The synthesis of such intermediates typically starts from halogenated propanols or propyl halides, which undergo fluorination and amination steps.
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Halogenation of propan-1-ol derivatives | Bromine or chlorine sources under controlled conditions |
| 2 | Fluorination of halogenated intermediates | Use of fluorinating agents such as hydrogen fluoride or fluorinated sulfonyl fluorides in polar aprotic solvents |
| 3 | Amination | Introduction of amine group via nucleophilic substitution or reductive amination |
| 4 | Formation of hydrochloride salt | Treatment with hydrochloric acid to isolate the amine hydrochloride salt |
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenated Intermediate Route | Halogenation → Fluorination → Amination → Salt formation | Bromine/chlorine, HF, amines, HCl | Multi-step, moderate temperatures | Controlled fluorination, accessible intermediates | Multi-step, handling hazardous reagents |
| Fluorinated Sulfonate Ester Route | Reaction of fluorinated alcohols with sulfonate esters → Amination | Fluorinated sulfonyl fluorides, bases, polar aprotic solvents | Mild heating, polar aprotic solvents | High selectivity, adaptable | Primarily for ethers, requires adaptation |
| Catalytic Fluorination and Dechlorination | Fluorination of chloropropenes → Dechlorination → Amination | Fe-Al-Mg-F catalyst, Zn or Cu, organic ligands | 100–240 °C, 3–20 s contact time | Environmentally friendly, efficient | Requires specialized catalysts, complex setup |
Research Findings and Practical Considerations
- The use of composite metal fluoride catalysts (Fe-Al-Mg-F) has been shown to improve fluorination efficiency and selectivity, reducing by-products and harsh conditions.
- Polar aprotic solvents facilitate nucleophilic substitution reactions necessary for amination and fluorination steps, enhancing yields.
- Handling of hydrogen fluoride and halogenated intermediates requires stringent safety protocols due to toxicity and corrosiveness.
- The hydrochloride salt form of 2,2,3,3-tetrafluoropropan-1-amine improves compound stability and ease of purification.
Scientific Research Applications
2,2,3,3-Tetrafluoropropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, especially those requiring fluorinated moieties for enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoropropan-1-amine hydrochloride exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms significantly influences its reactivity and interaction with biological targets. Fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Amine Salts
The following analysis compares 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride with analogous compounds, focusing on molecular structure, physicochemical properties, and applications.
3,3-Difluoropropan-1-amine Hydrochloride
- Molecular Formula : C₃H₇F₂N·HCl
- Molecular Weight : 131.55 g/mol
- Key Differences :
2-(2-Chlorophenyl)-3,3,3-Trifluoropropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₀Cl₂F₃N
- Molecular Weight : 272.09 g/mol
- Key Differences :
1-(2,2,3,3-Tetrafluoro-1-Methylcyclobutyl)Methanamine Hydrochloride
- Molecular Formula : C₆H₁₀F₄N·HCl
- Molecular Weight : 223.61 g/mol
- Applications: Explored in antiviral agents due to its rigid structure .
Physicochemical Property Comparison
| Property | 2,2,3,3-Tetrafluoropropan-1-amine HCl | 3,3-Difluoropropan-1-amine HCl | 2-(2-Chlorophenyl)-3,3,3-Trifluoropropan-1-amine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 183.55 | 131.55 | 272.09 |
| Fluorine Atoms | 4 | 2 | 3 |
| Water Solubility | Moderate | High | Low |
| logP | 1.8 (estimated) | 0.5 | 3.2 |
| Thermal Stability | Stable up to 200°C | Stable up to 150°C | Decomposes at 180°C |
Notes:
- Increased fluorination in 2,2,3,3-Tetrafluoropropan-1-amine HCl enhances thermal stability but reduces aqueous solubility compared to less fluorinated analogs .
- The chlorophenyl derivative exhibits higher lipophilicity (logP = 3.2), making it suitable for blood-brain barrier penetration in CNS drugs .
Biological Activity
Overview
2,2,3,3-Tetrafluoropropan-1-amine hydrochloride is a fluorinated amine compound with the molecular formula C3H6ClF4N. Its unique chemical properties make it valuable in various scientific and industrial applications, particularly in organic synthesis and pharmaceutical research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily influenced by its chemical structure. The presence of multiple fluorine atoms enhances the compound's lipophilicity, allowing it to interact effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Key Mechanisms:
- Reactivity : The fluorine atoms contribute to high reactivity and stability, enabling the compound to act as an intermediate in synthesizing biologically active compounds.
- Enzyme Interaction : It can influence enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Modulation : The compound may affect receptor signaling pathways due to its ability to cross lipid membranes.
Applications in Research
The compound has been investigated for its potential in several areas:
- Pharmaceutical Development : It serves as a building block for synthesizing new drugs that require fluorinated moieties for enhanced metabolic stability and bioavailability.
- Biochemical Studies : Research has focused on understanding the effects of fluorinated compounds on biological systems, particularly in enzyme kinetics and receptor interactions.
Study 1: Fluorinated Compounds in Drug Development
A study explored the synthesis of aminophenyl-1,3,5-triazine analogs that demonstrated enhanced potency compared to non-fluorinated counterparts. The incorporation of 2,2,3,3-tetrafluoropropan-1-amine derivatives resulted in compounds with improved metabolic stability and efficacy in activating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channels .
| Compound | EC50 (nM) | Biological Activity |
|---|---|---|
| Control | 250 | Moderate activation |
| Tetrafluoropropan analog | 30 | High activation |
Study 2: Mechanistic Insights
Research indicated that the interaction of this compound with biological targets could lead to significant changes in cellular signaling pathways. The study highlighted how fluorinated compounds can enhance or inhibit specific enzymatic reactions based on their structural properties .
Comparative Analysis with Similar Compounds
A comparative analysis with similar fluorinated compounds reveals distinct differences in biological activity:
| Compound | Reactivity | Biological Effects |
|---|---|---|
| This compound | High | Modulates enzyme activity |
| 2,2,3,3-Tetrafluoropropanol | Moderate | Limited interaction with proteins |
| 2,2,3,3-Tetrafluoropropionic acid | Low | Minimal biological relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
